![molecular formula C18H12N2O6SSr B13782422 strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate CAS No. 73612-29-0](/img/structure/B13782422.png)
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application as a pigment, providing a red hue, and is often referred to as Permanent Red 2B .
Vorbereitungsmethoden
The synthesis of strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically 3-amino-2-naphthoic acid, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with 5-methyl-2-sulfonylbenzoic acid under alkaline conditions to form the azo compound.
Metal Complexation: The final step involves the complexation of the azo compound with strontium ions to form the desired pigment.
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye synthesis and degradation.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate involves its interaction with various molecular targets:
Azo Bond Cleavage: The azo bond can be cleaved under reductive conditions, leading to the formation of aromatic amines which can interact with biological molecules.
Metal Complexation: The strontium ion in the compound can interact with other molecules, potentially affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate can be compared with other similar compounds such as:
Barium 5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate: This compound has a similar structure but contains barium instead of strontium and a chlorine substituent.
Calcium 5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate: Similar to the barium compound but with calcium as the metal ion.
The uniqueness of this compound lies in its specific metal ion and substituent pattern, which can influence its chemical properties and applications .
Eigenschaften
CAS-Nummer |
73612-29-0 |
|---|---|
Molekularformel |
C18H12N2O6SSr |
Molekulargewicht |
472.0 g/mol |
IUPAC-Name |
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.Sr/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI-Schlüssel |
PCUSYVUXPIAEBK-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Sr+2] |
Physikalische Beschreibung |
Water or Solvent Wet Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


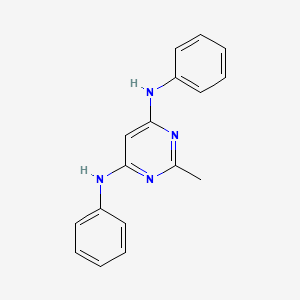
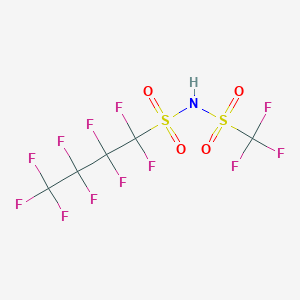
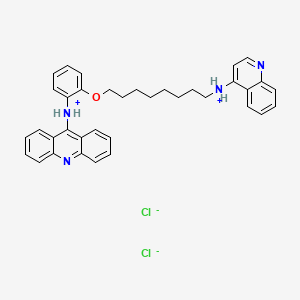
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)
![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)


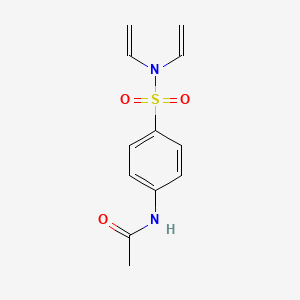
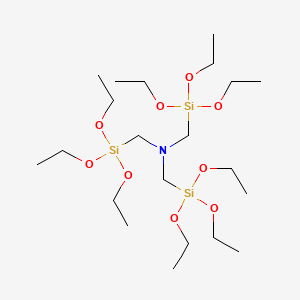


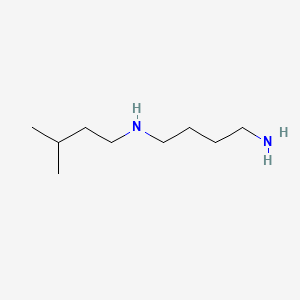

![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
